17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
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Overview
Description
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate is a steroid lactone.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound was synthesized by protecting the C10 hydrogen from epimerization with the C17 ketone cyanohydrin acetate. Its structure was verified using UV NMR and conversion to the 10beta form (Farkas & OToole, 1971).
- Another study on a related compound, C22H29F3O5S, revealed its crystal structure with a fused four-ring steroidal system and specific chair and envelope conformations for the rings (Zhou et al., 2015).
Chemical Properties and Reactions
- A study demonstrated the synthesis of various steroidal ketones with anti-implantational and antidecidual activities, highlighting the diverse chemical properties and reactions these compounds can undergo (Grunwell et al., 1976).
- Research on cyclopenta[a]phenanthrenes revealed insights into their synthesis and potential biological activities, such as carcinogenicity, which is crucial for understanding the biochemical interactions of similar compounds (Bhatt, 1988).
Application in Biological Studies
- The compound's derivatives, such as 16β-Bromo-17-hydroxypregn-4-ene-3,11,20-trione chloroform solvate, are important intermediates in the synthesis of hormone pharmaceuticals, indicating their relevance in biomedical research (Nie et al., 2006).
- Another derivative, 2,9alpha-dimethyl-2'-hydroxy-6,7-benzomorphan, synthesized from related compounds, demonstrates the versatility of these molecules in pharmacological research (Inoue & May, 1976).
Molecular and Crystal Structure Studies
- The study of prednisolone acetate, a structurally similar compound, using a transferred multipolar atom model, highlights the importance of understanding the molecular and crystal structures of these compounds for their application in drug development (Shahid et al., 2017).
properties
CAS RN |
25495-42-5 |
---|---|
Product Name |
17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate |
Molecular Formula |
C27H32O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5-acetyl-6,10-dimethyl-17,19-dioxo-18-oxahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docosa-8,21-dien-13-yl) acetate |
InChI |
InChI=1S/C27H32O6/c1-14(28)17-5-6-18-24(17,3)9-8-19-25(4)10-7-16(32-15(2)29)13-26(25)11-12-27(18,19)21-20(26)22(30)33-23(21)31/h8,11-12,16-18,20-21H,5-7,9-10,13H2,1-4H3 |
InChI Key |
PSLJWFDKICJBAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)OC(=O)C)C)C6C4C(=O)OC6=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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